(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-2-9-21-14-5-3-4-6-17(14)25-19(21)20-18(22)13-7-8-15-16(12-13)24-11-10-23-15/h2-8,12H,1,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLMYWFLZHHDDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Allylation: The benzo[d]thiazole intermediate is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzo[b][1,4]dioxine Ring: This involves the cyclization of a catechol derivative with an appropriate dihalide under basic conditions.
Coupling Reaction: The final step involves coupling the allylated benzo[d]thiazole with the benzo[b][1,4]dioxine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the benzo[d]thiazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
Epoxides: From oxidation of the allyl group.
Dihydro Derivatives: From reduction of the benzo[d]thiazole ring.
Functionalized Aromatics: From substitution reactions on the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.
Industry
In the industrial sector, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially inhibiting or activating pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:
Key Observations :
Structural Diversity: The target compound’s 1,4-dioxine-carboxamide moiety distinguishes it from thiazolo-pyrimidine derivatives (11a, 11b) and thiadiazole-based analogs (4g). The 1,4-dioxine ring may improve solubility compared to the nitrile or acryloyl groups in 11a/b and 4g, respectively .
Synthetic Yields: Compounds 11a and 11b were synthesized in 68% yields, comparable to the 82% yield of 4g.
Spectroscopic Trends :
- The nitrile group in 11a/b (IR ~2219 cm⁻¹) and the dual carbonyls in 4g (IR ~1690 cm⁻¹) contrast with the target compound’s expected amide C=O stretch (~1650–1700 cm⁻¹). Allyl protons in the target compound’s NMR would appear upfield compared to the aromatic =CH signals in 11a/b .
Bioactivity Implications: Thiazolo-pyrimidines (11a/b) and thiadiazoles (4g) are known for antimicrobial and kinase-inhibitory activities. The target compound’s 1,4-dioxine group may enhance π-π stacking in enzyme binding, while the allyl group could influence membrane permeability .
Biological Activity
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of benzo[d]thiazole and benzo[b][1,4]dioxine moieties, suggests a variety of biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential and mechanisms of action.
Chemical Structure and Synthesis
The molecular formula of this compound is with a molecular weight of 340.46 g/mol. The synthesis typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole core through cyclization and subsequent allylation reactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown promising antibacterial and antifungal activities against various strains. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Potential
The compound's structural features suggest potential anticancer efficacy. Preliminary studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest, although specific pathways remain under investigation.
Table 1: Summary of Biological Activities
The biological activity of this compound is thought to arise from its interaction with specific biological targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. For example, it may inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor growth .
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Cytotoxicity Assessment : A series of triazole derivatives derived from related compounds exhibited good cytotoxicity compared to standard chemotherapeutics like Cisplatin.
- Antibacterial Studies : Investigations into the antibacterial properties revealed that certain derivatives effectively inhibited growth in Gram-positive and Gram-negative bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
